3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a double Michael addition reaction to cyclic dienones. This reaction proceeds with high yield and stereochemical control.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where the bicyclic core reacts with a dichlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound’s biological activity is of interest in studies related to pain management and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-3,8-dioxabicyclo[3.2.1]octane-2,4-dione: This compound shares a similar bicyclic structure but differs in the presence of oxygen atoms in the bicyclic core.
Bicyclo[3.2.1]octane-2,4-dione: A simpler bicyclic compound without the dichlorophenyl group, used as an intermediate in organic synthesis.
Uniqueness
3-(2,4-Dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is unique due to its combination of a dichlorophenyl group and a bicyclic core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H17Cl2NO2 |
---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C16H17Cl2NO2/c1-15(2)10-6-7-16(15,3)14(21)19(13(10)20)12-5-4-9(17)8-11(12)18/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
IVFFJUAKHSVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
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